molecular formula C9H7F3N4 B3137321 2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)aniline CAS No. 438019-67-1

2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)aniline

Cat. No. B3137321
CAS RN: 438019-67-1
M. Wt: 228.17 g/mol
InChI Key: IELXEIUQSUFWOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)aniline is a chemical compound with the molecular formula C9H7F3N4 . It is used for research purposes .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, a metal-free process for the synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid, which features an efficient construction of the triazole ring under flow conditions, has been described . This continuous, one-pot method is atom economical, highly selective, and environmentally benign .


Molecular Structure Analysis

The molecular structure of 2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)aniline consists of a triazole ring attached to an aniline group with a trifluoromethyl group . The molecular weight of this compound is 228.17 .


Chemical Reactions Analysis

The compound has been used as a linker in the construction of Mn(II)/Cu(II) based coordination frameworks . Solution state in situ spectroelectrochemistry of the ligand was measured to gain a deeper understanding of the charge delocalization of the triphenylamine backbone .

Scientific Research Applications

properties

IUPAC Name

2-(1,2,4-triazol-1-yl)-5-(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N4/c10-9(11,12)6-1-2-8(7(13)3-6)16-5-14-4-15-16/h1-5H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IELXEIUQSUFWOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)N)N2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)aniline
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2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)aniline
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